molecular formula C44H55N8O7P B13813990 N1-Methyl-DG cep

N1-Methyl-DG cep

Cat. No.: B13813990
M. Wt: 838.9 g/mol
InChI Key: OOBQUSBPPMAQQI-MEFKARAVSA-N
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Description

N1-Methyl-deoxyguanosine (N1-Methyl-DG cep) is a methylated nucleoside base primarily used in the study of DNA damage and repair mechanisms related to alkylation damage . This compound is particularly significant in understanding the effects of methylation on DNA structure and function.

Chemical Reactions Analysis

Types of Reactions

N1-Methyl-DG cep undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce N1-methyl-guanine, while substitution reactions can yield various methylated derivatives .

Scientific Research Applications

N1-Methyl-DG cep has a wide range of applications in scientific research:

Mechanism of Action

N1-Methyl-DG cep exerts its effects by altering the hydrogen bonding of adenine-thymine base pairs in DNA. The methylation at the N1 position disrupts the Watson-Crick base pairing, leading to Hoogsteen base pairing. This alteration affects DNA replication and repair processes. The enzyme AlkB repairs this compound lesions by direct reversal, making it a critical target in understanding DNA repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

    N1-Methyladenine: Another methylated nucleoside used in DNA damage studies.

    3-Methylcytosine: Studied for its role in DNA methylation and gene expression.

    N1-Methylpseudouridine: Used in mRNA therapy and vaccine development.

Uniqueness

N1-Methyl-DG cep is unique due to its specific methylation at the N1 position of deoxyguanosine, which significantly alters DNA structure and function. This makes it particularly valuable in studying DNA repair mechanisms and the effects of methylation on genetic stability .

Properties

Molecular Formula

C44H55N8O7P

Molecular Weight

838.9 g/mol

IUPAC Name

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C44H55N8O7P/c1-30(2)52(31(3)4)60(57-25-13-24-45)59-37-26-39(51-29-46-40-41(51)48-43(47-28-49(5)6)50(7)42(40)53)58-38(37)27-56-44(32-14-11-10-12-15-32,33-16-20-35(54-8)21-17-33)34-18-22-36(55-9)23-19-34/h10-12,14-23,28-31,37-39H,13,25-27H2,1-9H3/b47-28+/t37-,38+,39+,60?/m0/s1

InChI Key

OOBQUSBPPMAQQI-MEFKARAVSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N(C6=O)C)/N=C/N(C)C

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N(C6=O)C)N=CN(C)C

Origin of Product

United States

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